molecular formula C16H15F3N2O2S B4423042 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

Cat. No.: B4423042
M. Wt: 356.4 g/mol
InChI Key: BBPLRCWDCGCAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a complex organic compound characterized by the presence of fluorine atoms on both the benzene and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the fluorinated benzene and piperazine precursors. The key steps include:

    Fluorination: Introduction of fluorine atoms into the benzene ring using reagents such as fluorine gas or other fluorinating agents.

    Sulfonylation: Attachment of the sulfonyl group to the benzene ring through reactions with sulfonyl chlorides under controlled conditions.

    Piperazine Derivatization: Coupling of the fluorinated benzene sulfonyl compound with a fluorinated piperazine derivative, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The sulfonyl group may also contribute to the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

  • 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-CHLOROPHENYL)PIPERAZINE
  • 1-(3,4-DICHLOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE
  • 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-METHOXYPHENYL)PIPERAZINE

Comparison: 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds with different substituents, this compound may exhibit enhanced stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O2S/c17-13-6-5-12(11-15(13)19)24(22,23)21-9-7-20(8-10-21)16-4-2-1-3-14(16)18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPLRCWDCGCAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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